molecular formula C23H30ClN3O6S2 B2550254 Methyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1216768-63-6

Methyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No. B2550254
M. Wt: 544.08
InChI Key: CRXFXUWPBVWOJZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with careful selection of reagents and conditions to ensure the formation of the desired product. For instance, the synthesis of methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, as mentioned in the first paper, is part of a research program targeting novel molecules with potential anti-inflammatory properties . Although the exact synthesis route for the compound is not provided, similar methodologies could potentially be applied, such as cyclization reactions and the use of specific catalysts or reagents to introduce the sulfonyl and morpholino groups.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques such as NMR, FT-IR, MS, and HRMS. For example, the novel bicyclic thiohydantoin compound discussed in the third paper was structurally characterized using these techniques, and its stereochemistry was determined by single-crystal X-ray diffraction . These methods would likely be applicable to determine the molecular structure of the compound as well.

Chemical Reactions Analysis

The related compounds discussed in the papers are likely to undergo various chemical reactions based on their functional groups. For example, the compound mentioned in the third paper has acid dissociation constants that were determined using potentiometric titration, suggesting that it can participate in acid-base reactions . The compound of interest, with its sulfonyl, benzamido, and carboxylate groups, would also be expected to exhibit specific reactivity patterns, such as nucleophilic substitution or hydrolysis.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from the related compounds. For instance, the green metric evaluation of the synthesis of 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine indicates considerations of atom economy, reaction mass efficiency, and E-factor, which are indicative of the environmental impact and efficiency of the synthesis process . The compound would also have specific solubility, melting point, and stability characteristics that could be determined experimentally.

Scientific Research Applications

Synthesis and Reactions of Heterocyclic Compounds

Synthesis of Heterocyclic Derivatives : Studies on the synthesis and reactions of heterocyclic compounds provide insights into the potential use of complex molecules, including those similar to the specified compound, in creating new chemical entities. One study detailed the synthesis of 4-oxiranylmethylfuro[3,2-b]pyrroles and their benzo derivatives through reactions involving chloromethyloxirane and heterocyclic amines, leading to N-2-hydroxy-3-heteroaminopropyl-substituted compounds and substituted dihydrofuro[2',3':4,5]pyrrolo[2,1-c][1,4]oxazin-8-ones (Krutošíková et al., 2001).

Sulfenylation of Pyrroles and Indoles : Another relevant study discussed the sulfenylation of pyrroles and indoles using 1-(methylthio)morpholine, showcasing the synthesis of tri- and tetrasubstituted pyrroles and disubstituted indoles, which are significant for pharmaceutical applications (Gilow et al., 1991).

Potential Anti-inflammatory Applications

Anti-Inflammatory Research : Research into novel molecules for potential anti-inflammatory applications has led to the synthesis of methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, indicating the interest in thienopyridine derivatives for therapeutic uses, similar to the compound (Moloney, 2001).

Green Chemistry in Synthesis

Green Chemistry Approaches : A study on the synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, an intermediate in pharmaceutical synthesis, emphasizes the importance of green chemistry principles in the development of new chemical synthesis methods, which could be relevant for synthesizing and studying compounds like the one specified (Gilbile et al., 2017).

properties

IUPAC Name

methyl 2-[[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O6S2.ClH/c1-14-11-26(12-15(2)32-14)34(29,30)17-7-5-16(6-8-17)21(27)24-22-20(23(28)31-4)18-9-10-25(3)13-19(18)33-22;/h5-8,14-15H,9-13H2,1-4H3,(H,24,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRXFXUWPBVWOJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)C)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30ClN3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

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